REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].[NH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(N(CC)CC)C>>[CH3:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
NCCN1CCOCC1
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant mixture was purified by column chromatography on silica gel eluting with hexane/ethyl acetate(8/1-3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NCCN2CCOCC2)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |